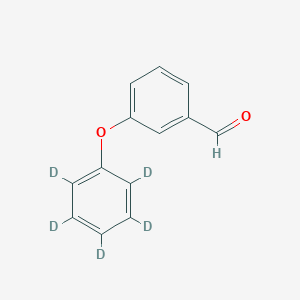

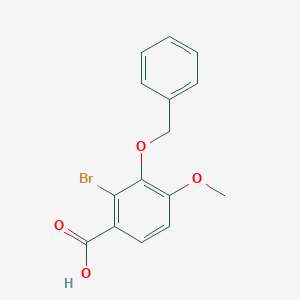

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

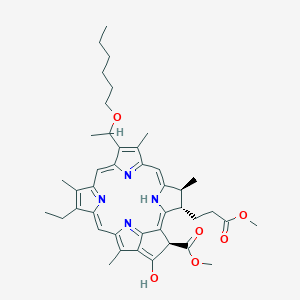

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy-substituted benzoic acid derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are often used in the synthesis of complex molecules for applications in fluorescent probes, metal cation sensing, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted benzoic acid derivatives typically involves multi-step procedures starting from related benzazoles or benzaldehydes. For example, the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, Claisen-Schmidt condensation has been used to synthesize related compounds, such as the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde . These methods could potentially be adapted for the synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted benzoic acids is characterized by the presence of bromine and methoxy groups attached to the benzene ring, which can influence the overall geometry and electronic properties of the molecule. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows head-to-head dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These structural features are likely to be relevant to the molecular structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid as well.

Chemical Reactions Analysis

Bromo- and methoxy-substituted benzoic acids can participate in various chemical reactions, including nucleophilic substitution and lactonization. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . Lactonization of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid resulted in the formation of different isomers . These reactions highlight the reactivity of the bromo- and methoxy groups, which would also be relevant for the chemical reactions of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzoic acids are influenced by the substituents on the benzene ring. The presence of these groups can affect the acidity, solubility, and thermal stability of the compound. For instance, the heat capacities and thermal circulating processes of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were studied using differential scanning calorimetry . The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was also investigated . These studies provide a basis for understanding the stability and behavior of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid under different conditions.

Aplicaciones Científicas De Investigación

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has shown these compounds, which are structurally similar to brominated benzoic acid derivatives, exhibit toxicological effects similar to their chlorinated counterparts. These effects include induction of hepatic enzymes, reproductive toxicity, and potential for causing dermal, hepatic, and gastrointestinal toxicities in humans. The study emphasizes the need for understanding the toxicological profiles of brominated compounds (Mennear & Lee, 1994).

Analytical Methods in Determining Antioxidant Activity

A comprehensive review of analytical methods used to determine the antioxidant activity of compounds, including those based on electron transfer, highlights the importance of understanding the antioxidant potential of chemical compounds. This knowledge is relevant when considering the potential applications of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid in fields where antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Synthetic Approaches to Brominated Compounds

The study on a practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing anti-inflammatory materials, discusses synthetic challenges and solutions for brominated compounds. This research provides insights into methodologies that could potentially be adapted for synthesizing and manipulating brominated benzoic acid derivatives for various applications (Qiu et al., 2009).

Propiedades

IUPAC Name |

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQPGCQOYAYWKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326868 |

Source

|

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

CAS RN |

135586-17-3 |

Source

|

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.